molecular formula C27H33N7O B10948518 {4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]methanone

{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]methanone

Cat. No.: B10948518
M. Wt: 471.6 g/mol
InChI Key: XIPPZRQHIQQYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE is a complex organic compound featuring a combination of pyrazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In the field of biology and medicine, {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It may also find applications in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
  • {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

Uniqueness

The uniqueness of {4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE lies in its dual pyrazole-quinoline structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications and interactions that are not commonly observed in simpler compounds .

Properties

Molecular Formula

C27H33N7O

Molecular Weight

471.6 g/mol

IUPAC Name

[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]-[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H33N7O/c1-5-33-17-21(19(3)29-33)16-31-11-13-32(14-12-31)27(35)23-15-26(24-18-34(6-2)30-20(24)4)28-25-10-8-7-9-22(23)25/h7-10,15,17-18H,5-6,11-14,16H2,1-4H3

InChI Key

XIPPZRQHIQQYBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN(N=C5C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.